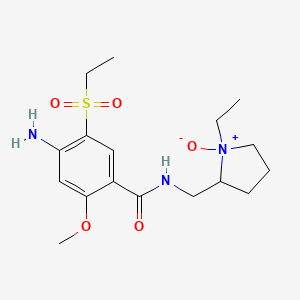

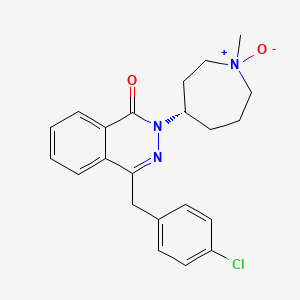

Amisulpride N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amisulpride N-Oxide is a degradation product of the dopamine and serotonin (5-HT) receptor antagonist amisulpride . It is formed from amisulpride via oxidation by ozonation or photodegradation . It has been found as a contaminant in surface water .

Synthesis Analysis

Amisulpride N-Oxide is formed from amisulpride via oxidation by ozonation or photodegradation . A study revealed the stability of amisulpride N-oxide and its significance in comparison to N-dealkylated transformation products (TPs) and parent compounds in river .Molecular Structure Analysis

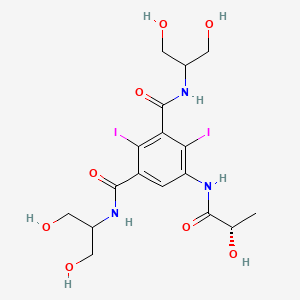

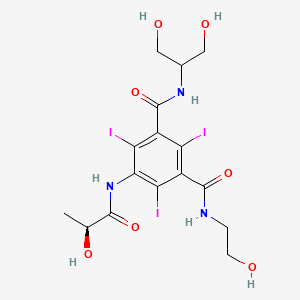

Amisulpride N-Oxide has a molecular formula of C17H27N3O5S . Its average mass is 385.478 Da and its monoisotopic mass is 385.167145 Da .Chemical Reactions Analysis

Amisulpride N-Oxide is stable under solar photolysis and aerobic biodegradation with a very slight reverse reaction to the parent compound observed for amisulpride N-Oxide . N-oxidation reactions were always a minor transformation pathway under both degradation conditions with respect to N-and O-dealkylation reactions .Physical And Chemical Properties Analysis

Amisulpride N-Oxide has a density of 1.3±0.1 g/cm3, an index of refraction of 1.600, molar refractivity of 97.9±0.5 cm3, and a molar volume of 286.3±7.0 cm3 . It has 8 H bond acceptors, 4 H bond donors, and 9 freely rotating bonds .Scientific Research Applications

Schizophrenia Treatment Monitoring

Amisulpride N-Oxide is a metabolite of Amisulpride, a medication primarily used for schizophrenia treatment. Researchers have conducted systematic reviews and meta-analyses to understand the variability in plasma/serum levels of Amisulpride, which can often be outside the therapeutic range . This research is crucial for dose optimization and monitoring therapeutic levels, ensuring effective treatment with minimal side effects.

Neuroimaging Studies

In neuroimaging, Amisulpride N-Oxide can be used to study its effects on brain function. For instance, functional MRI (fMRI) studies have investigated the impact of Amisulpride on reward and motivation-related processing in healthy subjects and patients with major depressive disorder . These studies help in understanding the neurobiological underpinnings of psychiatric conditions and the role of dopamine in these processes.

Environmental Impact Studies

Amisulpride N-Oxide has been identified during the treatment of Amisulpride by photolysis and heterogeneous photocatalysis . Studying this metabolite’s environmental impact, especially its presence in water systems and potential effects on aquatic life, is an important application of scientific research.

Mechanism of Action

Target of Action

Amisulpride N-Oxide, similar to its parent compound Amisulpride, primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain. The selective antagonism of these receptors is the basis for the therapeutic action of Amisulpride N-Oxide.

Mode of Action

Amisulpride N-Oxide acts as an antagonist at dopamine D2 and D3 receptors, meaning it binds to these receptors and inhibits their activity . This interaction results in the alleviation of both positive and negative symptoms of schizophrenia . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .

Biochemical Pathways

Its parent compound, amisulpride, is known to influence the dopaminergic neurotransmission in the brain, particularly within the limbic system . This results in downstream effects that alleviate symptoms of schizophrenia and major depression .

Pharmacokinetics

Amisulpride, its parent compound, is known to be rapidly absorbed with an absolute bioavailability of 48% . It has two absorption peaks, with one rapidly achieved within one hour post-dose and a second peak occurring between three to four hours post-dose . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose .

Result of Action

The molecular and cellular effects of Amisulpride N-Oxide’s action are likely to be similar to those of Amisulpride. As an antipsychotic agent, it alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Future Directions

properties

IUPAC Name |

4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747025 |

Source

|

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71676-01-2 |

Source

|

| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)